3-(4-Ethylphenyl)thiophenol
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Overview
Description
3-(4-Ethylphenyl)thiophenol is an organosulfur compound with the molecular formula C14H14S It is a derivative of thiophenol, where the phenyl ring is substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbromobenzene and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate, 4-ethylphenyl isothiocyanate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper(I) iodide, can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylphenyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms involving sulfur-containing compounds.
Industry: Used in the production of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-(4-Ethylphenyl)thiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiophenol group can form covalent bonds with nucleophilic sites in proteins, altering their function. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Thiophenol: The parent compound with a hydrogen atom instead of the ethyl group.
4-Methylthiophenol: Similar structure with a methyl group instead of an ethyl group.
4-Chlorothiophenol: Contains a chlorine atom at the para position instead of an ethyl group.
Uniqueness: 3-(4-Ethylphenyl)thiophenol is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This substitution can enhance its lipophilicity and alter its electronic properties, making it distinct from other thiophenol derivatives.
Properties
IUPAC Name |
3-(4-ethylphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMVDSRDXMFJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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